

An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 2,2-difluoro-3-hydroxypropanoate
Cat. No.:	B2361800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 2,2-difluoro-3-hydroxypropanoate**, a fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic profile, safety information, and its role in the development of novel therapeutics.

Introduction: The Significance of Gem-Difluorination in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoro group (CF₂), in particular, is a valuable motif that can act as a bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect. **Ethyl 2,2-difluoro-3-hydroxypropanoate** is a versatile building

block that provides a straightforward entry point for incorporating the valuable α,α -difluoro- β -hydroxy ester moiety into more complex molecular architectures.

Section 1: Core Properties and Identification

CAS Number: 380-41-6[\[1\]](#)[\[2\]](#)

Molecular Formula: C₅H₈F₂O₃[\[1\]](#)[\[2\]](#)

Molecular Weight: 154.11 g/mol [\[1\]](#)[\[2\]](#)

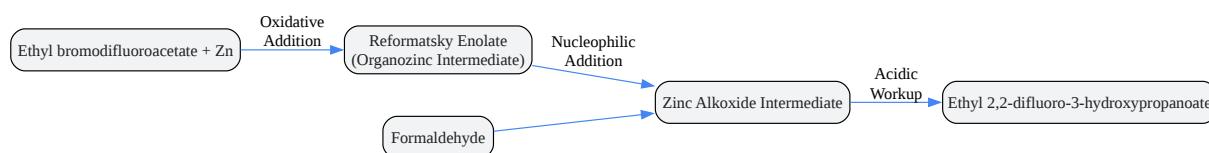
Synonyms:

- Ethyl 2,2-difluoro-3-hydroxypropionate
- 2,2-Difluoro-3-hydroxy-propionic acid ethyl ester

Physicochemical Properties

Property	Value	Source(s)
Appearance	Colorless liquid (predicted)	[2]
Boiling Point	75-78 °C at 9 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[2]
Flash Point	90.1 ± 25.9 °C (Predicted)	[2]
Refractive Index	1.385 (Predicted)	[2]
LogP	0.14 (Predicted)	[2]
PSA	46.53 Å ²	[2]

Section 2: Synthesis and Mechanistic Considerations


The primary synthetic route to **Ethyl 2,2-difluoro-3-hydroxypropanoate** is the Reformatsky reaction. This organozinc-mediated reaction involves the condensation of an α -halo ester with a carbonyl compound, in this case, ethyl bromodifluoroacetate and formaldehyde.

The Reformatsky Reaction: A Deeper Look

The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds. Its key advantage over other organometallic additions (like Grignard reactions) is the ability to form the organozinc reagent in the presence of the carbonyl electrophile. The zinc enolate is sufficiently nucleophilic to add to aldehydes and ketones but is generally unreactive towards esters, preventing self-condensation of the starting material.

The reaction proceeds through the following key steps:

- Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.
- Coordination and Addition: The carbonyl oxygen of formaldehyde coordinates to the zinc atom, followed by nucleophilic attack of the enolate carbon onto the carbonyl carbon. This typically proceeds through a six-membered chair-like transition state.
- Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β -hydroxy ester.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow of the Reformatsky reaction for the synthesis of **Ethyl 2,2-difluoro-3-hydroxypropanoate**.

Experimental Protocol: A Representative Reformatsky Synthesis

While a specific, detailed protocol for the synthesis of **Ethyl 2,2-difluoro-3-hydroxypropanoate** is not readily available in the searched literature, the following is a general and illustrative procedure for a Reformatsky reaction, which can be adapted by a skilled chemist.^[3]

Materials:

- Activated Zinc dust
- Iodine (catalytic amount)
- Toluene (anhydrous)
- Ethyl bromodifluoroacetate
- Formaldehyde (or a suitable source like paraformaldehyde)
- Hydrochloric acid (for workup)
- Ethyl acetate or Diethyl ether (for extraction)
- Brine
- Anhydrous sodium or magnesium sulfate

Procedure:

- A reaction flask is charged with activated zinc dust and a catalytic amount of iodine under an inert atmosphere (e.g., Argon or Nitrogen).
- Anhydrous toluene is added, and the mixture is briefly heated under reflux to further activate the zinc, then cooled to room temperature.
- A solution of ethyl bromodifluoroacetate and formaldehyde in anhydrous toluene is added dropwise to the zinc suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

- The reaction mixture is stirred at a specified temperature (e.g., 90 °C) for a set period (e.g., 30 minutes) to ensure complete conversion.
- After cooling to 0 °C, the reaction is quenched by the slow addition of dilute hydrochloric acid.
- The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by silica gel column chromatography to yield the pure **Ethyl 2,2-difluoro-3-hydroxypropanoate**.

Section 3: Spectroscopic Profile (Illustrative)

As of the date of this guide, the specific ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra for **Ethyl 2,2-difluoro-3-hydroxypropanoate**, are not publicly available in the searched databases. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. The following data for related compounds are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the hydroxymethyl group (a triplet for the -CH₂- coupled to the two fluorine atoms, and a broad singlet or triplet for the -OH proton, which may exchange with trace water).
- ¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the difluorinated quaternary carbon, the hydroxymethyl carbon, and the two carbons of the ethyl group. The signal for the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.^[4]

- ^{19}F NMR: The fluorine NMR is a powerful technique for fluorinated compounds. It is expected to show a singlet or a narrowly coupled multiplet for the two equivalent fluorine atoms. The chemical shift will be indicative of the gem-difluoroalkyl ester environment.[4][5][6]

Illustrative ^{19}F NMR Data for a Related Compound (ethyl 2,2-difluoro-6-phenylhexanoate): A triplet at δ -105.83 ppm ($J = 16.8$ Hz) is observed for the $-\text{CF}_2-$ group.[5] This provides a reasonable estimate for the expected chemical shift region for **Ethyl 2,2-difluoro-3-hydroxypropanoate**.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorptions:

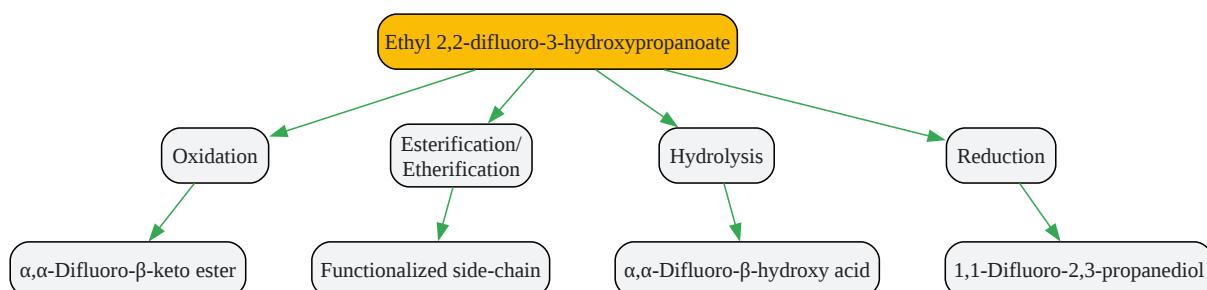
- O-H stretch: A strong, broad band in the region of 3400 cm^{-1} .
- C-H stretch: Absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region.
- C=O stretch (ester): A strong, sharp band around 1765 cm^{-1} .[5]
- C-F stretch: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- C-O stretch: Bands in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M^+) at m/z 154, although it may be of low intensity. Characteristic fragmentation patterns would include the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$), water ($-\text{H}_2\text{O}$), and other fragments corresponding to the cleavage of the carbon-carbon bonds.

Section 4: Applications in Drug Development and Organic Synthesis

Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility


stems from the presence of multiple functional groups that can be selectively manipulated.

Role as a Bioisostere and Metabolic Blocker

The gem-difluoromethylene group is a well-established bioisostere for a carbonyl group. Replacing a metabolically labile ketone with a CF_2 group can block oxidative metabolism at that position, thereby increasing the *in vivo* half-life of a drug candidate. The electron-withdrawing nature of the fluorine atoms can also influence the acidity and basicity of neighboring functional groups, which can be fine-tuned to optimize drug-target interactions.

Synthetic Versatility

The hydroxyl group of **Ethyl 2,2-difluoro-3-hydroxypropanoate** can be further functionalized through oxidation, etherification, or esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the diol. This array of possible transformations makes it a versatile starting material for the synthesis of a wide range of fluorinated compounds.

[Click to download full resolution via product page](#)

Figure 2: Synthetic transformations of **Ethyl 2,2-difluoro-3-hydroxypropanoate**.

Section 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **Ethyl 2,2-difluoro-3-hydroxypropanoate** is not widely available. However, based on data for structurally related compounds and supplier information,

the following GHS classifications and precautions are advised.[[1](#)]

GHS Hazard Classification

- Hazard Statements:
 - H302: Harmful if swallowed.[[1](#)]
 - H315: Causes skin irritation.[[1](#)]
 - H319: Causes serious eye irritation.[[1](#)]
 - H335: May cause respiratory irritation.[[1](#)]
- Signal Word: Warning[[1](#)]
- GHS Pictograms:
 - Exclamation Mark

Precautionary Statements

The following precautionary statements are recommended for handling **Ethyl 2,2-difluoro-3-hydroxypropanoate**:[[1](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P330: Rinse mouth.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[\[1\]](#)

Conclusion

Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its gem-difluoro motif offers opportunities to enhance the metabolic stability and modulate the electronic properties of target molecules. While detailed spectroscopic and reactivity data are still emerging, the established synthetic routes and the predictable chemical behavior of this compound make it an attractive tool for medicinal chemists and researchers in related fields. As with all chemicals, proper safety precautions should be strictly followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 380-41-6|Ethyl 2,2-difluoro-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2361800#ethyl-2-2-difluoro-3-hydroxypropanoate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com